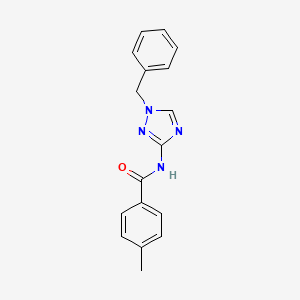
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide belongs to a class of compounds that can be synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reactions involving benzamide functionality. These methods have been used to create compounds with significant biological activities, such as inhibiting cancer cell growth (Stefely et al., 2010).
Molecular Structure Analysis The molecular structure of such compounds is often characterized using spectroscopic methods like NMR, IR, and GC-MS. The structural characteristics, including the presence of N,N-bidentate directing groups, are significant for their potential application in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
Chemical Reactions and Properties Compounds like N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-methylbenzamide often exhibit interesting chemical reactions. For instance, they can undergo facile condensation with aromatic aldehydes or react with hydrazine derivatives to yield various products with potential antibacterial and antifungal activities (Patel & Dhameliya, 2010).
Physical Properties Analysis The physical properties of these compounds, including their crystal structure and molecular arrangement, can be studied through techniques like X-ray diffraction. These properties are crucial in understanding the stability and potential applications of the compounds in various fields (Xu et al., 2006).
Chemical Properties Analysis Chemical properties, such as binding affinity to specific receptors or inhibition of certain biological processes, are key in assessing the potential therapeutic applications of these compounds. For example, some derivatives show high affinity for dopamine receptors, suggesting potential use in neurological disorders (Perrone et al., 1998).
Propriétés
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)16(22)19-17-18-12-21(20-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMCXQGUVZKYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)



![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5613898.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5613917.png)

![(1R*,3S*)-3-ethoxy-7-(quinoxalin-5-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5613921.png)
![2-phenyl-5-[(1-propyl-1H-pyrazol-5-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5613922.png)
![3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5613934.png)